3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a cyclopropyl group in the structure of this compound adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a tandem catalyst XPhosPdG2/XPhos to avoid debromination, and it is performed under optimized conditions to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The use of microwave-assisted reactions can also be scaled up for industrial production, providing a rapid and efficient method for synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl and heteroaryl boronic acids.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, and microwave irradiation.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Arylated Derivatives: Formed through Suzuki–Miyaura cross-coupling reactions.
Substituted Pyrazolo[1,5-a]pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to form essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one stands out due to the presence of the bromine atom and cyclopropyl group, which confer unique reactivity and biological activity. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C9H8BrN3O |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-bromo-7-cyclopropyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H8BrN3O/c10-6-4-11-13-7(5-1-2-5)3-8(14)12-9(6)13/h3-5H,1-2H2,(H,12,14) |
InChI Key |
RJKAJORIPCSNTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)NC3=C(C=NN23)Br |
Origin of Product |
United States |
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